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Abstract

Salicylihalamide A, a marine-derived natural product, has garnered significant attention within
the scientific community due to its potent and selective cytotoxic activity against various cancer
cell lines. This activity stems from its unique mode of action as a specific inhibitor of vacuolar-
type H+-ATPase (V-ATPase), a crucial proton pump involved in cellular pH homeostasis. The
complex molecular architecture of Salicylihalamide A, featuring a 12-membered macrolide
ring, a salicylate core, and a highly unsaturated enamide side chain, has presented a
formidable challenge to synthetic chemists. This technical guide provides a comprehensive
overview of the stereochemical determination and the diverse total syntheses of
Salicylihalamide A, with a focus on key chemical transformations and experimental
methodologies.

Stereochemistry of Salicylihalamide A

The initial stereochemical assignment of Salicylihalamide A was later revised through total
synthesis. The definitive absolute configuration of the three stereocenters in the macrolide core
has been established as (4S, 6R, 7S).

Table 1: Stereochemical Assignment of Salicylihalamide A
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Stereocenter Absolute Configuration
C4 S
C6 R
c7 S

The determination of this stereochemistry was a critical step, enabling the development of
stereocontrolled synthetic routes to the biologically active enantiomer.

Total Synthesis of Salicylihalamide A

Multiple research groups have successfully completed the total synthesis of Salicylihalamide
A, each employing unigue strategies to construct the challenging macrolide and append the
intricate side chain. A common feature in many of these syntheses is the strategic use of ring-
closing metathesis (RCM) to form the 12-membered lactone.

Retrosynthetic Analysis

A general retrosynthetic approach to Salicylihalamide A involves disconnecting the molecule
into three key fragments: the salicylate core, a chiral fragment containing the C4, C6, and C7

(Salicylate FragmenD

(soommen ( )
Salicylihalamide A Chiral Fragment (C4, C6, C7)
Enamide Side Chain
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stereocenters, and the enamide side chain.

Caption: General Retrosynthetic Disconnection of Salicylihalamide A.

Key Synthetic Strategies and Methodologies
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Several key synthetic strategies have been employed to overcome the challenges posed by the
structure of Salicylihalamide A. These include:

» Ring-Closing Metathesis (RCM): This has been the most widely adopted method for the
formation of the 12-membered macrolide ring.[1][2][3][4][5][6][7] The use of Grubbs' first and
second-generation catalysts has proven effective in achieving high yields and
stereoselectivity.

o Stereocontrolled Aldol Reactions: Evans aldol reactions have been utilized to establish the
desired stereochemistry at C6 and C7.

o Asymmetric Hydrogenation: Noyori-type asymmetric hydrogenations have been employed to
set the stereocenter at C15 in some synthetic routes.[3][6]

e Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions have been used to
construct key carbon-carbon bonds within the macrolide framework.[6][8][9]

o Mitsunobu Lactonization: This reaction has been used as an alternative to RCM for the
macrolactonization step.[6]

e Side Chain Installation: The synthesis and attachment of the (2Z,4Z)-N-((E)-3-...)hepta-2,4-
dienamide side chain has been a significant hurdle. Various methods, including the use of
organocuprates and Curtius rearrangement, have been developed to install this labile moiety.

[1]5]

Table 2: Comparison of Key Synthetic Strategies for Salicylihalamide A Macrolide Formation
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Key Reaction for

Synthetic .
Macrolide Research Group(s) Reference(s)
Approach .
Formation
Ring-Closing Grubbs' Catalyzed De Brabander, Snider,
: . [LI[2131[4]15106]17]
Metathesis RCM Maier, et al.

Intramolecular Suzuki Palladium-catalyzed

_ _ Flrstner
Coupling cross-coupling
Mitsunobu Intramolecular ]

- _ Maier [6]
Lactonization esterification
Stille Tin-mediated coupling
Coupling/Macrolactoni  followed by Rizzacasa [819]
zation lactonization

Experimental Protocols for Key Reactions

While detailed experimental procedures are specific to each published synthesis, this section
provides a generalized overview of the methodologies for some of the key transformations.

Ring-Closing Metathesis (RCM) for Macrolide Formation

General Procedure:

A solution of the diene precursor in a suitable solvent (e.g., dichloromethane) is degassed. A
solution of a Grubbs' catalyst (typically 1st or 2nd generation) in the same solvent is then
added. The reaction mixture is stirred at room temperature or with gentle heating until the
reaction is complete, as monitored by TLC or LC-MS. The solvent is then removed under
reduced pressure, and the residue is purified by flash column chromatography on silica gel to
afford the macrolide.

Diagram of RCM Workflow:
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Caption: Generalized Workflow for Ring-Closing Metathesis.

Installation of the Enamide Side Chain via

Organocuprate Addition

General Procedure:
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To a solution of an appropriate organocopper reagent (e.g., a Gilman cuprate) in an ethereal
solvent at low temperature (-78 °C), a solution of the vinyl iodide precursor is added. The
reaction is stirred at low temperature for a specified time before being quenched with a suitable
reagent (e.g., a saturated aqueous solution of ammonium chloride). The mixture is then
extracted with an organic solvent, and the combined organic layers are washed, dried, and
concentrated. The crude product is purified by chromatography to yield the enamide.

Biological Activity and Mechanism of Action

Salicylihalamide A exhibits potent cytotoxic activity against a range of human cancer cell
lines, with G150 values in the nanomolar range. Its mechanism of action has been elucidated
as the specific inhibition of the vacuolar-type H+-ATPase (V-ATPase).

V-ATPase Signaling Pathway Inhibition by Salicylihalamide A:
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Caption: Inhibition of V-ATPase by Salicylihalamide A.

By inhibiting V-ATPase, Salicylihalamide A disrupts the acidification of intracellular
compartments such as lysosomes and endosomes. This disruption interferes with critical
cellular processes including protein degradation, receptor recycling, and autophagy, ultimately
leading to apoptosis in cancer cells.

Conclusion
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The journey from the isolation of Salicylihalamide A to the elucidation of its absolute
stereochemistry and the development of multiple elegant total syntheses showcases the power
of modern organic chemistry. The insights gained from these synthetic endeavors have not only
provided access to this potent anticancer agent for further biological evaluation but have also
spurred the development of novel synthetic methodologies. The unique mode of action of
Salicylihalamide A as a V-ATPase inhibitor continues to make it and its analogs promising
lead compounds for the development of new cancer therapeutics. The detailed understanding
of its synthesis and stereochemistry is paramount for the future design of more potent and
selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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